molecular formula C11H15NO3 B14060007 (2-Phenyloxazolidine-4,4-diyl)dimethanol

(2-Phenyloxazolidine-4,4-diyl)dimethanol

Cat. No.: B14060007
M. Wt: 209.24 g/mol
InChI Key: RTEPELJDOZAKMK-UHFFFAOYSA-N
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Description

(2-Phenyloxazolidine-4,4-diyl)dimethanol is an organic compound with the molecular formula C11H15NO3. It is a derivative of oxazolidine, featuring a phenyl group attached to the oxazolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenyloxazolidine-4,4-diyl)dimethanol typically involves the reaction of phenylglycinol with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the oxazolidine ring . The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran (THF) and catalysts like sulfuric acid or hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(2-Phenyloxazolidine-4,4-diyl)dimethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Phenyloxazolidine-4,4-diyl)dimethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Phenyloxazolidine-4,4-diyl)dimethanol involves its interaction with specific molecular targets. For instance, as a fluorescent probe, it binds to metal ions, causing a change in fluorescence properties. This interaction is often mediated by the formation of coordination complexes between the oxazolidine ring and the metal ions . The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes .

Comparison with Similar Compounds

Similar Compounds

    (2-Phenyl-1,3-dioxane-5,5-diyl)dimethanol: Similar in structure but with a dioxane ring instead of oxazolidine.

    4,4-Dimethyl-2-phenyl-2-oxazoline: Another oxazolidine derivative with different substituents.

    (1H-Pyrrole-2,5-diyl)dimethanol: Contains a pyrrole ring instead of oxazolidine .

Uniqueness

(2-Phenyloxazolidine-4,4-diyl)dimethanol is unique due to its specific combination of the oxazolidine ring and phenyl group, which imparts distinct chemical and physical properties. Its ability to act as a fluorescent probe and its potential antimicrobial activity set it apart from other similar compounds .

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

[4-(hydroxymethyl)-2-phenyl-1,3-oxazolidin-4-yl]methanol

InChI

InChI=1S/C11H15NO3/c13-6-11(7-14)8-15-10(12-11)9-4-2-1-3-5-9/h1-5,10,12-14H,6-8H2

InChI Key

RTEPELJDOZAKMK-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(O1)C2=CC=CC=C2)(CO)CO

Origin of Product

United States

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